1,4-Dipropylbenzene
Overview
Description
1,4-Dipropylbenzene, also known as para-dipropylbenzene, is an organic compound with the molecular formula C12H18. It consists of a benzene ring substituted with two propyl groups at the 1 and 4 positions. This compound is a colorless liquid with a mild aromatic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dipropylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this method, benzene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+2C3H7Cl→C6H4(C3H7)2+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C and 50°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dipropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield the corresponding cyclohexane derivative using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and pressure.
Substitution: Nitric acid and sulfuric acid mixture at temperatures around 50°C for nitration.
Major Products Formed
Oxidation: this compound-2,5-dicarboxylic acid.
Reduction: 1,4-Dipropylcyclohexane.
Substitution: 1,4-Dipropyl-2-nitrobenzene.
Scientific Research Applications
1,4-Dipropylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its derivatives are studied for their reactivity and properties.
Biology: Research on its biological activity and potential use in pharmaceuticals is ongoing.
Medicine: Investigations into its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Used in the manufacture of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-dipropylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the propyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. This directing effect is due to the electron-donating nature of the propyl groups, which activate the benzene ring towards electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,4-Diisopropylbenzene: Similar structure but with isopropyl groups instead of propyl groups.
1,4-Dimethylbenzene (para-xylene): Contains methyl groups instead of propyl groups.
1,4-Diethylbenzene: Contains ethyl groups instead of propyl groups.
Uniqueness
1,4-Dipropylbenzene is unique due to its specific substitution pattern and the presence of propyl groups, which influence its reactivity and physical properties. Compared to its analogs, it has different boiling and melting points, solubility, and reactivity profiles, making it suitable for specific applications in chemical synthesis and industrial processes.
Biological Activity
1,4-Dipropylbenzene (DPB), a derivative of biphenyl, is an organic compound with the chemical formula CH. It consists of a benzene ring with two propyl groups attached at the 1 and 4 positions. Understanding its biological activity is crucial for assessing its potential applications in various fields, including pharmaceuticals and environmental science.
This compound is characterized by its hydrophobic nature and relatively low solubility in water. Its structure allows it to interact with biological systems in unique ways, influencing its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has revealed several important findings regarding its toxicity, potential therapeutic effects, and environmental impact.
Toxicity Studies
Toxicological assessments have shown that this compound exhibits moderate toxicity in various organisms. For instance:
- Aquatic Toxicity : In studies involving aquatic organisms such as Daphnia magna, the compound demonstrated a 21-day No Observed Effect Concentration (NOEC) of 0.063 mg/L, indicating significant chronic toxicity close to its solubility limit in water .
- Mammalian Toxicity : In a study involving rats, administration of diisopropylbenzene (a related compound) at doses up to 750 mg/kg body weight per day showed no adverse reproductive effects but did result in increased liver and kidney weights .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound derivatives. For example:
- Radical Scavenging Activity : Compounds derived from this compound have been shown to possess strong radical scavenging abilities in various assays such as DPPH and hydroxyl radical scavenging tests. These compounds can inhibit oxidative stress by neutralizing free radicals .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of synthesized phthalocyanine derivatives containing this compound moieties. The results indicated that these compounds exhibited significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The most effective compounds showed IC50 values significantly lower than those of the controls, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
Case Study 2: Environmental Impact
A comprehensive toxicity assessment was conducted on the effects of this compound on aquatic ecosystems. The study found that while the compound is toxic to certain algal species at low concentrations, it poses a risk primarily when released into water bodies due to its hydrophobic nature and tendency to bioaccumulate .
Data Tables
Properties
IUPAC Name |
1,4-dipropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUANMGFAOCUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197441 | |
Record name | Benzene, 1,4-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-57-0 | |
Record name | Benzene, 1,4-dipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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